Glycine 4-methoxy-beta-naphthylamide hydrochloride Glycine 4-methoxy-beta-naphthylamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 201930-16-7
VCID: VC0555465
InChI: InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H
SMILES: COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.73

Glycine 4-methoxy-beta-naphthylamide hydrochloride

CAS No.: 201930-16-7

Cat. No.: VC0555465

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.73

* For research use only. Not for human or veterinary use.

Glycine 4-methoxy-beta-naphthylamide hydrochloride - 201930-16-7

Specification

CAS No. 201930-16-7
Molecular Formula C13H15ClN2O2
Molecular Weight 266.73
IUPAC Name 2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H
Standard InChI Key OPTGKLWGIASWQF-UHFFFAOYSA-N
SMILES COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl
Canonical SMILES COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl

Introduction

Chemical Identity and Structure

Glycine 4-methoxy-beta-naphthylamide hydrochloride is identified by the CAS number 201930-16-7 and possesses a molecular formula of C13H15ClN2O2 . The compound has a molecular weight of 266.72-266.73 g/mol .

Chemical Properties

The chemical structure consists of a glycine residue linked to a 4-methoxy-beta-naphthylamide group, with the molecule existing as a hydrochloride salt. The IUPAC name for this compound is 2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride . Several synonyms are used in scientific literature, including H-Gly-4MβNA·HCl, H-Gly-4MbNA·HCl, H-Gly-4MβNA·HCl, H-GLY-4M-BETANA HCL, and Glycine 4-methoxy-β-naphthylamide hydrochloride .

Structural Characteristics

The structure features an amide bond connecting the glycine moiety to the naphthylamide component. The 4-methoxy group on the naphthalene ring provides distinct chemical properties that are essential for its biological activities. The compound's InChI representation is InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H, and its InChIKey is OPTGKLWGIASWQF-UHFFFAOYSA-N .

PropertyValueSource
CAS Number201930-16-7
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72-266.73 g/mol
IUPAC Name2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area64.4 Ų

Applications in Research

Glycine 4-methoxy-beta-naphthylamide hydrochloride has found diverse applications across multiple scientific disciplines, highlighting its versatility as a research tool.

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties make it valuable in drug design and development processes . Researchers leverage its chemical characteristics to create novel therapeutic agents with potential applications in treating various neurological conditions.

Biochemical Research

In biochemical studies, Glycine 4-methoxy-beta-naphthylamide hydrochloride is employed to investigate protein synthesis and enzyme activity . This application is particularly important for understanding fundamental cellular processes and developing new therapeutic strategies. The compound's interaction with specific enzymes provides valuable insights into biochemical pathways and mechanisms.

Analytical Chemistry

The compound is utilized as a standard in chromatographic techniques, facilitating the accurate quantification of similar compounds in complex mixtures . This application highlights its importance in analytical methodologies and quality control processes in various research settings. Its well-defined chemical properties make it an ideal reference standard.

Material Science

In material science, Glycine 4-methoxy-beta-naphthylamide hydrochloride is utilized in the creation of novel materials, particularly polymers with enhanced mechanical properties and thermal stability . This application demonstrates the compound's relevance beyond biological sciences, extending into materials engineering and development.

Cosmetic Formulations

The compound has been explored for its potential skin benefits, including moisturizing and anti-aging properties, for application in cosmetic products . This research direction highlights the compound's potential versatility and commercial applications beyond traditional scientific research.

Biological Activities

The biological activities of Glycine 4-methoxy-beta-naphthylamide hydrochloride are particularly significant in understanding its role in various biochemical processes.

Enzyme Inhibition

This compound acts as a substrate for various peptidases and proteases, notably inhibiting dipeptidyl peptidases (DPPs), which are involved in cellular differentiation processes. The inhibition of DPP8/9 affects mesenchymal stem cell (MSC) viability and differentiation, which has implications for understanding cellular development and potential therapeutic applications.

Influence on Stem Cell Differentiation

Treatment with Glycine β-naphthylamide leads to decreased osteogenesis and altered differentiation patterns in mesenchymal stem cells. This finding is particularly relevant for research in regenerative medicine and understanding the molecular mechanisms that govern stem cell fate decisions.

Safety AspectDetailsSource
GHS Hazard StatementH350: May cause cancer
Signal WordDanger
Hazard ClassCarc. 1A (100%)
Precautionary StatementsP203, P280, P318, P405, P501

Research Findings and Future Directions

Current research on Glycine 4-methoxy-beta-naphthylamide hydrochloride is primarily focused on its enzymatic activities and potential applications in various fields. The compound's inhibitory effect on DPP8/9 enzymes has implications for understanding cellular differentiation processes, particularly in the context of mesenchymal stem cells.

Future research directions might include:

  • Further exploration of its potential in anti-cancer applications, given its GHS classification

  • Investigation of structure-activity relationships to develop more selective enzyme inhibitors

  • Expansion of its applications in material science, particularly in developing novel polymers

  • Detailed mechanistic studies of its interactions with target enzymes

  • Evaluation of its potential in cosmetic formulations for skin health applications

Comparative Analysis with Similar Compounds

Understanding Glycine 4-methoxy-beta-naphthylamide hydrochloride in the context of related compounds provides valuable insights into structure-function relationships. A notable related compound is Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride (CAS: 100940-56-5), which differs in having an additional arginine residue in its structure .

This structural difference significantly impacts the compound's properties and biological activities. While Glycine 4-methoxy-beta-naphthylamide hydrochloride has a molecular weight of 266.72 g/mol and formula C13H15ClN2O2, Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride has a molecular weight of 459.37 g/mol and formula C19H28Cl2N6O3 .

The presence of the additional arginine residue in the latter compound likely confers different enzyme specificity and biological activities, making it suitable for distinct research applications. This comparison highlights how subtle structural modifications can significantly alter a compound's functional properties and research applications.

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